molecular formula C35H49NO9 B1259671 Foresaconitine CAS No. 73870-35-6

Foresaconitine

Cat. No. B1259671
CAS RN: 73870-35-6
M. Wt: 627.8 g/mol
InChI Key: LYUPEIXJYAJCHL-RMQZIYKOSA-N
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Description

Foresaconitine, also known as Vilmorrianine C, is a norditerpenoid alkaloid . It is isolated from the processed tubers of Aconitum carmichaeli . The CAS Number of Foresaconitine is 73870-35-6 . Its molecular weight is 627.78 .


Synthesis Analysis

Foresaconitine is a natural product with a variety of chemical properties. It can be isolated from the root bark of the medicinal plant Foresia corymbosa .


Molecular Structure Analysis

The IUPAC name of Foresaconitine is (3S,6S,6aS,7R,7aR,8S,9R,10S,12S,12aS,13R,14R)-11a-acetoxy-1-ethyl-6,10,13-trimethoxy-3-(methoxymethyl)tetradecahydro-2H-3,6a,12-(epiethane[1,1,2]triyl)-7,9-methanonaphtho[2,3-b]azocin-8-yl 4-methoxybenzoate . The molecular formula of Foresaconitine is C35H49NO9 .


Physical And Chemical Properties Analysis

Foresaconitine has a density of 1.3±0.1 g/cm3 . Its boiling point is 663.4±55.0 °C at 760 mmHg . The molar refractivity of Foresaconitine is 164.9±0.4 cm3 .

Scientific Research Applications

C35H49NO9C_{35}H_{49}NO_{9}C35​H49​NO9​

, known for its potential in various scientific research applications. Below is a comprehensive analysis focusing on six distinct applications of Foresaconitine, each with a detailed section.

Cancer Research: Lung Adenocarcinoma Progression

Foresaconitine has been implicated in the study of lung adenocarcinoma (LUAD), particularly in understanding the tumor microenvironment (TME). Research suggests that Foresaconitine may influence macrophage metabolism, affecting their role in cancer promotion and suppression . The compound’s interaction with the protein tyrosine phosphatase receptor type F (PTPRF) could be pivotal in reprogramming inflammatory cytokines within the LUAD microenvironment, potentially offering new insights into tumor progression mechanisms .

Metabolic Studies: Macrophagic Glycolysis

The metabolic status of macrophages plays a dual role in LUAD. Studies involving Foresaconitine have explored how it affects glucose metabolism in tumor cells and macrophages. By regulating macrophagic glycolysis, Foresaconitine could be significant in understanding the metabolic pathways that contribute to cancer progression .

Immunotherapy: Cytokine Secretion

Foresaconitine may also have applications in immunotherapy research. It has been shown to activate signaling pathways that promote cytokine secretion, such as IL4 and M-CSF. These cytokines are crucial for macrophage polarization, which is a significant factor in immunotherapy responses .

Pharmacology: Diterpene Alkaloid Properties

As a diterpene alkaloid, Foresaconitine’s pharmacological properties are of great interest. It is isolated from several Aconitum species and could be used to investigate the therapeutic potential of natural compounds. Its role as a human urinary metabolite and plant metabolite also opens up avenues for studying xenobiotic effects and metabolism .

Biochemical Research: Enzyme Interaction

The interaction of Foresaconitine with enzymes like IGF-1R and its subsequent effect on PI3K-AKT and JAK-STAT signaling pathways can be a rich field of study. Understanding these interactions can provide insights into cellular processes and disease mechanisms .

Molecular Biology: Gene Expression

Foresaconitine’s impact on gene expression, particularly in the context of cancer biology, is another area of application. Its influence on the expression of genes related to cytokines and metabolic enzymes could help decipher the genetic underpinnings of diseases .

Safety and Hazards

Foresaconitine is not classified under physical, health, or environmental hazards according to GHS classification . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, immediate medical attention is required .

properties

IUPAC Name

[(1S,2R,3R,4S,5R,6S,8R,9R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H49NO9/c1-8-36-17-33(18-39-3)14-13-25(42-6)35-23-15-22-24(41-5)16-34(45-19(2)37,27(31(35)36)29(43-7)30(33)35)26(23)28(22)44-32(38)20-9-11-21(40-4)12-10-20/h9-12,22-31H,8,13-18H2,1-7H3/t22-,23-,24+,25+,26-,27+,28+,29+,30-,31?,33+,34-,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYUPEIXJYAJCHL-RMQZIYKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=C(C=C7)OC)OC)OC(=O)C)OC)OC)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H49NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

627.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vilmorrianine C

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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